molecular formula C21H18N2O3S B5591796 N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide

Cat. No. B5591796
M. Wt: 378.4 g/mol
InChI Key: DYBUCRPSTHVHJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinoline and thiophene derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, Aleksandrov et al. (2020) describe the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through a sequence involving the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation with potassium hexacyanoferrate(III) (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using crystallography, NMR spectroscopy, and mass spectrometry. Abbasi et al. (2011) provided detailed insights into the crystal structure of a related compound, demonstrating the importance of intermolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure (Abbasi, A., Zamanian, S., Tarighi, S., & Badiei, Alireza, 2011).

Chemical Reactions and Properties

The chemical reactivity of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide derivatives often involves electrophilic substitution, nucleophilic addition, and oxidation-reduction processes. The work by Aleksandrov et al. highlights various electrophilic substitution reactions leading to derivatives substituted at specific positions on the thiophene ring, showcasing the compound's versatile chemistry (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-14-6-7-15-11-16(20(24)22-18(15)10-14)12-23(13-17-4-2-8-26-17)21(25)19-5-3-9-27-19/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBUCRPSTHVHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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